molecular formula C23H19ClN4O2S B15054348 N-(3-Chloro-4-methylphenyl)-2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

N-(3-Chloro-4-methylphenyl)-2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B15054348
M. Wt: 450.9 g/mol
InChI Key: NBBIUKXOOQEMLA-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a phenyl group, and a chloro-methylphenyl moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-methylphenyl)-2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps. One common method includes the reaction of 3-chloro-4-methylphenylamine with chloroacetyl chloride to form an intermediate. This intermediate is then reacted with 5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are crucial to ensure the consistency and safety of the produced compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-methylphenyl)-2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the phenyl groups.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(3-Chloro-4-methylphenyl)-2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-methylphenyl)-2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets. The triazole ring and phenyl groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-4-methylphenyl)-2-((5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
  • N-(3-Chloro-4-methylphenyl)-2-((5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Uniqueness

N-(3-Chloro-4-methylphenyl)-2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is unique due to the presence of the hydroxyphenyl group, which can enhance its biological activity and binding affinity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H19ClN4O2S

Molecular Weight

450.9 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[[5-(4-hydroxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H19ClN4O2S/c1-15-7-10-17(13-20(15)24)25-21(30)14-31-23-27-26-22(16-8-11-19(29)12-9-16)28(23)18-5-3-2-4-6-18/h2-13,29H,14H2,1H3,(H,25,30)

InChI Key

NBBIUKXOOQEMLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)O)Cl

Origin of Product

United States

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